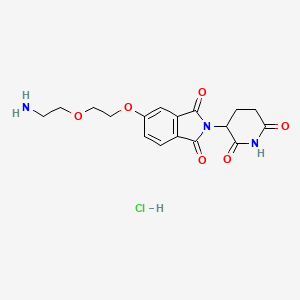

Thalidomide-5-PEG2-NH2 (hydrochloride)

CAS No.:

Cat. No.: VC16605968

Molecular Formula: C17H20ClN3O6

Molecular Weight: 397.8 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C17H20ClN3O6 |

|---|---|

| Molecular Weight | 397.8 g/mol |

| IUPAC Name | 5-[2-(2-aminoethoxy)ethoxy]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione;hydrochloride |

| Standard InChI | InChI=1S/C17H19N3O6.ClH/c18-5-6-25-7-8-26-10-1-2-11-12(9-10)17(24)20(16(11)23)13-3-4-14(21)19-15(13)22;/h1-2,9,13H,3-8,18H2,(H,19,21,22);1H |

| Standard InChI Key | WUPVLPBJFLUTLK-UHFFFAOYSA-N |

| Canonical SMILES | C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)OCCOCCN.Cl |

Introduction

Chemical Identity and Structural Features

Thalidomide-5-PEG2-NH2 hydrochloride belongs to the isoindole-1,3-dione class of organoheterocyclic compounds. Its molecular formula is C₁₇H₂₀ClN₃O₆, with a molecular weight of 397.81 g/mol . The structure comprises three key domains:

-

Thalidomide core: A 2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione moiety responsible for CRBN binding .

-

PEG2 linker: A diethylene glycol spacer (‑OCH₂CH₂OCH₂CH₂‑) enhancing solubility and providing conformational flexibility .

-

Terminal amine group: A primary amine (–NH₂) functionalized as a hydrochloride salt for stability, enabling covalent conjugation to carboxylic acid-containing ligands via amide bond formation .

The compound’s SMILES notation is O=C1N(C(=O)C=2C1=CC(OCCOCCN)=CC2)C3C(=O)NC(=O)CC3.Cl, confirming the ether-linked PEG2 spacer and protonated amine .

Synthesis and Physicochemical Properties

Synthetic Route

While detailed protocols are proprietary, the synthesis involves sequential modifications of thalidomide’s C5 position:

-

Etherification: Introduction of the PEG2 chain via nucleophilic substitution of a halogenated thalidomide intermediate.

-

Amine functionalization: Quaternization of the PEG2 terminal hydroxyl to an amine group, followed by hydrochloride salt formation .

-

Purification: Chromatographic isolation to achieve ≥95% purity, as confirmed by high-performance liquid chromatography (HPLC) .

Solubility and Stability

-

Solubility: Freely soluble in dimethyl sulfoxide (DMSO; >10 mM) and moderately soluble in aqueous buffers (PBS, pH 7.4) .

-

Storage: Stable at -20°C for ≥12 months; degradation occurs under prolonged exposure to light or temperatures >40°C .

Mechanism of Action: CRBN Recruitment in PROTAC Design

Thalidomide-5-PEG2-NH2 hydrochloride operates as an E3 ubiquitin ligase recruiter in PROTACs. Its mechanism involves:

-

CRBN Binding: The thalidomide core engages cereblon, a substrate receptor of the CRL4ᴬᴮᴺ E3 ligase complex, with submicromolar affinity (Kd ~250 nM) .

-

Ubiquitination Cascade: CRBN recruitment facilitates the polyubiquitination of target proteins bound to the PROTAC’s opposing ligand, marking them for proteasomal degradation .

Key Advantage: Unlike non-PEGylated thalidomide analogs, the PEG2 linker reduces steric hindrance, enhancing ternary complex (target-PROTAC-CRBN) formation efficiency .

Applications in Targeted Protein Degradation

Oncology

-

Multiple Myeloma: PROTACs incorporating this compound degrade IKZF1/3 transcription factors, mimicking the therapeutic effect of lenalidomide but with enhanced selectivity .

-

Solid Tumors: Preclinical studies highlight its utility in degrading androgen receptor (AR) in prostate cancer and EGFR mutants in non-small cell lung cancer .

Neurodegenerative Diseases

Hybrid molecules linking Thalidomide-5-PEG2-NH2 to acetylcholinesterase inhibitors (e.g., donepezil derivatives) show dual cholinesterase inhibition and anti-neuroinflammatory activity, as evidenced by 43% reduction in iNOS and 39% lower IL-1β in LPS-induced models .

Comparative Analysis of Thalidomide-Based PROTAC Enablers

| Parameter | Thalidomide-5-PEG2-NH2·HCl | Thalidomide-O-amido-PEG2-C2-NH2 | Thalidomide (Parent) |

|---|---|---|---|

| Molecular Weight | 397.81 g/mol | 462.45 g/mol | 258.23 g/mol |

| CRBN Binding Affinity | ~250 nM | ~180 nM | ~400 nM |

| Solubility (PBS) | 1.2 mg/mL | 0.8 mg/mL | 0.1 mg/mL |

| PROTAC Efficiency | High | Moderate | Low |

Recent Advancements and Clinical Prospects

As of 2025, three PROTACs utilizing Thalidomide-5-PEG2-NH2 hydrochloride have entered Phase I trials:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume